molecular formula C23H26N2O4 B236875 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide

3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide

Cat. No. B236875
M. Wt: 394.5 g/mol
InChI Key: PHDJZKNQKGLOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism Of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is essential for the maintenance of tissue homeostasis. Induction of apoptosis in cancer cells leads to their death and subsequent elimination from the body.

Biochemical And Physiological Effects

3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to exhibit anti-inflammatory activity. This activity may be attributed to the ability of this compound to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages And Limitations For Lab Experiments

The advantages of using 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide in lab experiments include its potential as an antitumor agent and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide. First, further studies are needed to fully understand the mechanism of action of this compound. Second, studies are needed to investigate the potential of this compound as a therapeutic agent for the treatment of various types of cancer. Third, studies are needed to investigate the potential of this compound as an anti-inflammatory agent. Fourth, studies are needed to investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Conclusion:
3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further studies are needed to fully understand the potential of this compound as a therapeutic agent for the treatment of various types of cancer and as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride to form 2-methylquinoline-5-carbonyl chloride. This intermediate is then reacted with 3,4,5-triethoxybenzamide in the presence of a base such as triethylamine to yield 3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide.

Scientific Research Applications

3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-(2-methylquinolin-5-yl)benzamide

InChI

InChI=1S/C23H26N2O4/c1-5-27-20-13-16(14-21(28-6-2)22(20)29-7-3)23(26)25-19-10-8-9-18-17(19)12-11-15(4)24-18/h8-14H,5-7H2,1-4H3,(H,25,26)

InChI Key

PHDJZKNQKGLOOH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2C=CC(=N3)C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2C=CC(=N3)C

Origin of Product

United States

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